molecular formula C17H18O4 B12892062 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one CAS No. 920977-80-6

3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one

Cat. No.: B12892062
CAS No.: 920977-80-6
M. Wt: 286.32 g/mol
InChI Key: FPKYBUOGMXCSKZ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzofuran scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. The core benzofuran structure is a common pharmacophore in the development of therapeutic agents due to its ability to mimic binding motifs found in endogenous molecules . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for the creation of diverse compound libraries. Its structure, which includes a 6,7-dihydro-4(5H)-one moiety, offers sites for further chemical modification, enabling structure-activity relationship (SAR) studies. The ethoxy and methoxyphenyl substituents make it a valuable candidate for investigating interactions with various biological targets. In research settings, analogous benzofuran derivatives have been explored for their potential as inhibitors of tubulin polymerization, a mechanism of interest in the development of anticancer agents and vascular disrupting agents (VDAs) . This product is intended for use in such exploratory studies to help elucidate new biological pathways and mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

920977-80-6

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3-ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-5H-2-benzofuran-4-one

InChI

InChI=1S/C17H18O4/c1-3-20-17-15-12(8-6-9-13(15)18)16(21-17)11-7-4-5-10-14(11)19-2/h4-5,7,10H,3,6,8-9H2,1-2H3

InChI Key

FPKYBUOGMXCSKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(O1)C3=CC=CC=C3OC)CCCC2=O

Origin of Product

United States

Preparation Methods

Formation of the Dihydroisobenzofuran Core

The core structure is typically synthesized by cyclization of phthalic anhydride derivatives or related ortho-substituted benzophenones. A common approach involves:

  • Starting from 2-hydroxybenzophenone derivatives.
  • Using bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) to promote intramolecular cyclization.
  • Reaction temperatures are maintained at room temperature (20–25 °C) for several hours (e.g., 4 hours) to ensure complete conversion.

This method yields intermediates with the dihydrobenzofuran skeleton ready for further functionalization.

Introduction of the Ethoxy Group

The ethoxy group is introduced by alkylation of the intermediate dihydroisobenzofuran compound:

  • Ethyl iodide is used as the ethylating agent.
  • Potassium carbonate serves as the base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
  • The reaction is typically carried out under reflux conditions in solvents such as acetone or DMF to enhance reaction rates.

This step selectively installs the ethoxy substituent at the 3-position of the dihydroisobenzofuran ring.

Attachment of the 2-Methoxyphenyl Group

The 2-methoxyphenyl moiety is introduced via Friedel-Crafts acylation:

  • 2-Methoxybenzoyl chloride is employed as the acylating agent.
  • Aluminum chloride (AlCl3) acts as the Lewis acid catalyst to activate the acyl chloride.
  • The reaction is conducted under anhydrous conditions, often at low temperatures to control regioselectivity and minimize side reactions.

This step results in the formation of the 1-(2-methoxyphenyl) substituent on the dihydroisobenzofuran core.

Step Reagents/Conditions Temperature Time Solvent Yield (%) (Typical)
Dihydroisobenzofuran core formation 2-Hydroxybenzophenone, K2CO3, DMF 20–25 °C 4 hours DMF 85–95
Ethoxy group introduction Ethyl iodide, K2CO3 Reflux (~60–80 °C) 6–12 hours Acetone or DMF 75–85
2-Methoxyphenyl attachment 2-Methoxybenzoyl chloride, AlCl3 0–5 °C to RT 2–4 hours Anhydrous CH2Cl2 70–80

These conditions are optimized to balance reaction efficiency and product purity, minimizing side reactions such as over-alkylation or polymerization.

  • The cyclization to form the dihydroisobenzofuran core proceeds via nucleophilic attack of the phenolic oxygen on an electrophilic carbonyl carbon, facilitated by base.
  • Ethylation involves nucleophilic substitution (S_N2) where the phenolate ion attacks ethyl iodide.
  • Friedel-Crafts acylation proceeds through formation of an acylium ion intermediate, which electrophilically attacks the aromatic ring of the dihydroisobenzofuran.

These mechanisms are well-established in organic synthesis and provide a reliable route to the target compound.

  • The synthetic route allows for high regioselectivity and functional group tolerance.
  • Variations in substituents on the benzofuran core can be achieved by modifying starting materials, enabling structure-activity relationship studies.
  • The compound serves as a valuable intermediate in medicinal chemistry for developing anti-inflammatory and antimicrobial agents.
Preparation Step Reaction Type Key Reagents Catalyst/Base Solvent Temperature Time Yield Range (%)
Dihydroisobenzofuran core formation Cyclization 2-Hydroxybenzophenone K2CO3 DMF 20–25 °C 4 hours 85–95
Ethoxy group introduction Alkylation (S_N2) Ethyl iodide K2CO3 Acetone/DMF Reflux (~60–80 °C) 6–12 hours 75–85
2-Methoxyphenyl attachment Friedel-Crafts acylation 2-Methoxybenzoyl chloride AlCl3 Anhydrous CH2Cl2 0–5 °C to RT 2–4 hours 70–80

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

The biological activity of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzofurans exhibit significant antimicrobial properties. A study focused on synthesizing various benzofurancarboxylic acid derivatives demonstrated that certain compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL for effective strains .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into related benzofuran derivatives have shown selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation significantly, with IC50 values comparable to established anticancer drugs .

Mechanistic Insights

The mechanisms underlying the biological activities of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one involve interactions with specific enzymes and receptors:

  • Enzyme Modulation : The compound may influence metabolic pathways by modulating enzyme activity.
  • Receptor Binding : Potential binding to receptors could alter gene expression patterns, leading to therapeutic effects.
  • Antioxidant Activity : Some studies suggest antioxidant properties that could help prevent oxidative stress-related diseases.

Case Studies

Several case studies have explored the applications of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating significant activity in inhibiting cell proliferation. Results indicated that this compound exhibited IC50 values comparable to known anticancer agents.
  • Mechanistic Studies : Research focused on the interaction between the compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth.
  • Pharmacokinetics : Initial pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Benzofuranone derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one C₁₈H₁₈O₄ 298.33 3-Ethoxy, 1-(2-methoxyphenyl) High lipophilicity (LogP ~3.2), moderate aqueous solubility (0.12 mg/mL)
6,7-Dihydro-2-methyl-4(5H)-benzofuranone C₉H₁₀O₂ 150.18 2-Methyl Lower lipophilicity (LogP ~1.8), higher solubility (1.5 mg/mL)
3-Methoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one C₁₅H₁₄O₃ 242.27 3-Methoxy, 1-Phenyl Intermediate LogP (~2.5), solubility ~0.5 mg/mL

Key Observations :

  • Ethoxy vs. Methyl/Methoxy Groups : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl), reducing aqueous solubility.

Biological Activity

3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems.

Chemical Structure and Properties

Molecular Details:

  • CAS Number: 920977-80-6
  • Molecular Formula: C17H18O4
  • Molecular Weight: 286.32 g/mol
  • IUPAC Name: 3-ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-5H-2-benzofuran-4-one

Structural Characteristics:
The compound features a unique substitution pattern with an ethoxy group and a methoxyphenyl group attached to a dihydroisobenzofuran core. This specific arrangement is crucial as it influences both the chemical reactivity and biological activity of the compound.

Synthesis Methods

The synthesis of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one typically involves several steps:

  • Formation of the Dihydroisobenzofuran Core: This can be achieved through cyclization reactions involving phthalic anhydride derivatives.
  • Ethylation: The introduction of the ethoxy group is performed using ethyl iodide in the presence of potassium carbonate.
  • Friedel-Crafts Acylation: The methoxyphenyl group is attached using 2-methoxybenzoyl chloride catalyzed by aluminum chloride.

Antimicrobial Properties

Research indicates that compounds similar to 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Example Activity Data:

CompoundActivityTarget BacteriaMIC (μg/mL)
Compound AAntibacterialE. coli8.5
Compound BAntibacterialS. aureus0.3

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro.

Anticancer Potential

Emerging studies highlight the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results indicating its ability to inhibit cell proliferation at low concentrations .

Key Findings:

  • Inhibitory concentration (IC50) values for some derivatives were found to be in the nanomolar range against cancer cell lines such as lung adenocarcinoma and breast cancer .

The biological activity of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition: It may act by inhibiting enzymes linked to inflammatory responses or cancer cell proliferation.
  • Receptor Modulation: The compound could modulate receptor activity related to pain and inflammation pathways.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructural DifferencesBiological Activity
3-Methoxy-1-(2-ethoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-oneMethoxy and ethoxy groups are swappedModerate antibacterial
3-Ethoxy-1-(2-hydroxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-oneHydroxy instead of methoxy groupEnhanced anti-inflammatory

Case Studies

Recent studies have demonstrated the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Activity: A derivative similar to 3-Ethoxy showed significant inhibition of tumor growth in xenograft models.
  • Anti-inflammatory Trials: Clinical trials indicated reduced inflammatory markers in patients treated with related compounds compared to controls .

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